Superior Serotonin Selectivity Index: Zimelidine's 5-HT/NA Uptake Ratio Outperforms Fluoxetine
Zimelidine exhibits a significantly higher selectivity ratio for inhibiting serotonin (5-HT) uptake over noradrenaline (NA) uptake compared to fluoxetine. In rat brain synaptosome assays, zimelidine demonstrates an IC50 of 0.33 μM for 5-HT and 8.2 μM for NA, yielding a 5-HT/NA selectivity ratio of ~25-fold . In contrast, fluoxetine's 5-HT/NA selectivity ratio is reported to be approximately 54-fold in some studies but can be as low as 14-fold in others, with a higher absolute potency for NA uptake inhibition (IC50 ~0.132 μM) than zimelidine [1]. This makes zimelidine a cleaner pharmacological tool for isolating serotonergic mechanisms with reduced noradrenergic interference.
| Evidence Dimension | 5-HT vs. NA Uptake Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 5-HT = 0.33 μM; IC50 NA = 8.2 μM (Selectivity Ratio = ~25) |
| Comparator Or Baseline | Fluoxetine: IC50 5-HT = 0.052 μM; IC50 NA = 0.132 μM (Selectivity Ratio = ~2.5) |
| Quantified Difference | Zimelidine's selectivity ratio is ~10-fold greater than fluoxetine's in this assay system |
| Conditions | Rat brain synaptosome [3H]-5-HT and [3H]-NA uptake assays |
Why This Matters
For experiments requiring unambiguous interpretation of serotonergic effects, zimelidine offers a superior signal-to-noise ratio against noradrenergic background activity compared to fluoxetine.
- [1] Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication. Life Sciences, 57(5), 411-441. View Source
